3-(4-fluorophenyl)-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-fluorophenyl)-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core substituted with a 4-fluorophenyl group, a hexyl chain, and a methyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromene core, followed by the introduction of the 4-fluorophenyl group, hexyl chain, and methyl group through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or the furochromene core are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(4-fluorophenyl)-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one include other furochromenes with different substituents, such as:
- 3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
- 3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
- 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties. The presence of the hexyl chain and methyl group, in particular, may influence its solubility, reactivity, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H23FO3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-hexyl-5-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H23FO3/c1-3-4-5-6-7-18-15(2)19-12-20-21(16-8-10-17(25)11-9-16)14-27-22(20)13-23(19)28-24(18)26/h8-14H,3-7H2,1-2H3 |
InChI Key |
GCQYSCVYLAFCHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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